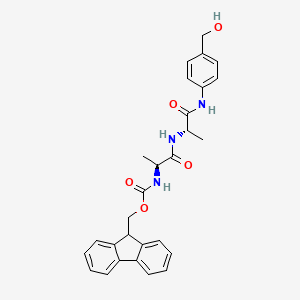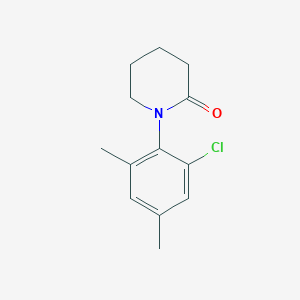
Ethyl 2-(2-furanyl)-6-methyl-4-phenyl-1,4-dihydropyrimidine-5-carboxylate
Overview
Description
Ethyl 2-(2-furanyl)-6-methyl-4-phenyl-1,4-dihydropyrimidine-5-carboxylate is a heterocyclic compound that features a furan ring, a phenyl group, and a dihydropyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-furanyl)-6-methyl-4-phenyl-1,4-dihydropyrimidine-5-carboxylate typically involves a multi-step process:
Starting Materials: The synthesis begins with the preparation of the furan ring and the dihydropyrimidine core.
Cyclization: The furan ring is introduced through a cyclization reaction involving furfural and an appropriate amine.
Condensation: The dihydropyrimidine core is formed through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Esterification: The final step involves the esterification of the carboxylate group to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-furanyl)-6-methyl-4-phenyl-1,4-dihydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The dihydropyrimidine core can be reduced to form tetrahydropyrimidine derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
Oxidation: Oxidized furan derivatives.
Reduction: Tetrahydropyrimidine derivatives.
Substitution: Brominated or nitrated phenyl derivatives.
Scientific Research Applications
Ethyl 2-(2-furanyl)-6-methyl-4-phenyl-1,4-dihydropyrimidine-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-furanyl)-6-methyl-4-phenyl-1,4-dihydropyrimidine-5-carboxylate involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes and receptors involved in microbial growth and cancer cell proliferation.
Pathways Involved: The compound may inhibit key pathways such as DNA synthesis and cell division, leading to its antimicrobial and anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(furan-2-yl)propionate
- Furfuryl alcohol
- Furfurylamine
Uniqueness
Ethyl 2-(2-furanyl)-6-methyl-4-phenyl-1,4-dihydropyrimidine-5-carboxylate is unique due to its combination of a furan ring, a phenyl group, and a dihydropyrimidine core, which imparts distinct chemical and biological properties compared to other furan derivatives.
Properties
Molecular Formula |
C18H18N2O3 |
|---|---|
Molecular Weight |
310.3 g/mol |
IUPAC Name |
ethyl 2-(furan-2-yl)-6-methyl-4-phenyl-1,4-dihydropyrimidine-5-carboxylate |
InChI |
InChI=1S/C18H18N2O3/c1-3-22-18(21)15-12(2)19-17(14-10-7-11-23-14)20-16(15)13-8-5-4-6-9-13/h4-11,16H,3H2,1-2H3,(H,19,20) |
InChI Key |
GEIGGYZGNSJEGW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=NC1C2=CC=CC=C2)C3=CC=CO3)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methoxy-4-[2-(4-methylpiperazin-1-yl)ethyl]aniline](/img/structure/B8407349.png)




![5-iodo-6-methoxy-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B8407399.png)
![5-Fluoro-7-methyl-2,7-diazabicyclo[3.3.0]octane](/img/structure/B8407404.png)


![Ethyl 6,7-dihydrothiazolo[5,4-c]pyridine-5(4h)-carboxylate](/img/structure/B8407417.png)



